Cas no 2171892-07-0 (3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid)

3-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a bicyclo[2.2.1]heptane scaffold. This compound is primarily used in peptide synthesis, where its rigid bicyclic structure enhances conformational stability, making it valuable for designing constrained peptides with improved biological activity or structural specificity. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. Its unique geometry and functional groups make it suitable for applications in medicinal chemistry and bioconjugation, particularly in developing peptidomimetics or targeted drug delivery systems. The product is characterized by high purity and consistent performance in synthetic workflows.
3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid structure
2171892-07-0 structure
Product name:3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid
CAS No:2171892-07-0
MF:C28H32N2O5
MW:476.564087867737
CID:5995804
PubChem ID:165549115

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid
    • 3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
    • 2171892-07-0
    • EN300-1481208
    • Inchi: 1S/C28H32N2O5/c31-24(30-26-18-13-12-17(15-18)25(26)27(32)33)11-5-6-14-29-28(34)35-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23,25-26H,5-6,11-16H2,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: TYDGRZQMLYHROY-UHFFFAOYSA-N
    • SMILES: OC(C1C(C2CCC1C2)NC(CCCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 765
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.5

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1481208-2500mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481208-10000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1481208-1.0g
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
1g
$0.0 2023-06-06
Enamine
EN300-1481208-250mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1481208-500mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1481208-5000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481208-100mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1481208-1000mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481208-50mg
3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[2.2.1]heptane-2-carboxylic acid
2171892-07-0
50mg
$2829.0 2023-09-28

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid Related Literature

Additional information on 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid

Introduction to 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic Acid (CAS No. 2171892-07-0)

3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 2171892-07-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate bicyclic structure and functional groups that make it a promising candidate for various biological applications.

The molecular framework of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid consists of a bicyclo[2.2.1]heptane core, which is a fused tricyclic system comprising two six-membered rings and one five-membered ring. This unique structural motif contributes to the compound's rigidity and stability, making it an attractive scaffold for designing novel bioactive molecules.

The presence of the (9H-fluoren-9-yl)methoxycarbonyl group in the molecule adds another layer of complexity and functionality. The fluorene moiety is known for its excellent photophysical properties, making it a valuable component in materials science and optoelectronic applications. However, in the context of pharmaceuticals, the methoxycarbonyl group serves as a protecting group for the amino function, which can be selectively removed under specific conditions to reveal the reactive amine.

The amino group at the 5-position of the pentanamide chain is another critical feature that enhances the compound's potential as a pharmacophore. Amino acids are fundamental building blocks in proteins and peptides, and incorporating an amino group into a molecule can significantly influence its biological activity. The amide bond in this compound not only contributes to its structural integrity but also provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.

Bicyclo[2.2.1]heptane derivatives have been extensively studied due to their diverse biological activities and structural versatility. These compounds exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The rigid bicyclic core of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid provides a stable platform for drug design, allowing for precise tuning of biological activity through strategic functionalization.

In recent years, there has been growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid has been investigated as a potential lead compound in several pharmacological studies. Its unique structural features have prompted researchers to explore its interactions with various biological targets, including enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The combination of the fluorene moiety and the amino group provides multiple opportunities for selective binding to biological targets. This dual functionality has been exploited in designing molecules that can modulate specific signaling pathways, offering new avenues for treating complex diseases such as cancer and neurodegenerative disorders.

The synthesis of 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve the desired molecular architecture.

The role of computational chemistry in drug discovery has also been instrumental in understanding the properties of this compound. Molecular modeling studies have provided valuable insights into its binding interactions with biological targets, helping to guide the design of more effective derivatives. These computational approaches are increasingly being integrated into drug development pipelines to accelerate the discovery process.

In conclusion, 3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo[2.2.1]heptane-2-carboxylic acid (CAS No.2171892-07-0) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities.The presence of key functional groups such as (9H-fluoren...

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